molecular formula C16H16N2O2 B7453656 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one

3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one

Cat. No.: B7453656
M. Wt: 268.31 g/mol
InChI Key: RWMMFFPAVKUZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it an attractive target for drug discovery research.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery research. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one should focus on identifying its precise mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Finally, the development of more efficient synthesis methods for this compound may lead to its use as a lead compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one involves a multistep process that requires the use of various reagents and solvents. The initial step involves the reaction of 5-methylfuran-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then cyclized using a condensation reaction with 2-chloroquinazolin-4-one to give the final product, this compound.

Scientific Research Applications

3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases. This compound has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Properties

IUPAC Name

3-cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-6-9-14(20-10)15-17-13-5-3-2-4-12(13)16(19)18(15)11-7-8-11/h2-6,9,11,15,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMFFPAVKUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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